2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including chloro, methyl, sulfonamide, and thiazole moieties
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S2/c1-11-9-17(15(21)10-14(11)20)28(25,26)24-13-6-4-12(5-7-13)18-23-16-3-2-8-22-19(16)27-18/h2-10,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMQTTWMJLECOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,4-Dichlorobenzoic Acid
- Reactants : 2,4-Dichlorobenzoic acid (1.0 eq), chlorosulfonic acid (1.2 eq), sodium sulfate (0.1 eq), N-methylpyrrolidone (NMP) solvent.
- Conditions : Heated to 145°C under reflux for 5 hr.
- Workup : Cooling to room temperature, centrifugation, and solvent recovery yield 2,4-dichloro-5-carboxylphenylsulfonyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 145°C |
| Reaction Time | 5 hr |
| Catalyst | Sodium sulfate |
| Yield | 89% (crude) |
Conversion to Sulfonamide Intermediate
- Ammonification : React sulfonyl chloride with aqueous ammonia at 0–5°C for 2 hr.
- Acidification : Adjust pH to 1–2 using 30% HCl at ≤10°C.
- Purification : Wash with ethyl acetate, recrystallize from ethanol.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Ammonification | 0–5°C, 2 hr | 78% |
| Acidification | pH 1–2, ≤10°C | 85% |
| Recrystallization | Ethanol, 75°C | 95% |
Synthesis of 4-(Thiazolo[5,4-b]Pyridin-2-Yl)Aniline
Thiazolo[5,4-b]Pyridine Ring Formation
- Reactants : 3-Amino-2-chloro-5-methylpyridine (1.1 eq), phenyl isothiocyanate (1.0 eq), sabinene solvent.
- Conditions : Microwave irradiation at 130°C for 2 hr.
- Workup : Filtration, rinsing with ethyl acetate, column chromatography.
Optimization Data :
| Entry | Temperature | Time | Yield |
|---|---|---|---|
| 1 | 150°C | 30 min | 40% |
| 2 | 150°C | 1 hr | 61% |
| 7 | 130°C | 2 hr | 64% |
Mechanistic Insight : Thiourea intermediate formation precedes cyclization, with microwave irradiation enhancing reaction efficiency.
Functionalization to 4-(Thiazolo[5,4-b]Pyridin-2-Yl)Aniline
Procedure :
- Nitration : Treat thiazolo[5,4-b]pyridine with HNO₃/H₂SO₄ at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | 0°C, 2 hr | 68% |
| Reduction | 25°C, 24 hr | 92% |
Coupling of Sulfonyl Chloride and Aminophenyl-Thiazolopyridine
Sulfonamide Bond Formation
- Reactants : 2,4-Dichloro-5-methylbenzenesulfonyl chloride (1.0 eq), 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1.05 eq), DMF, pyridine (base).
- Conditions : Stir at 25°C for 16 hr.
- Workup : Dilute with ice water, filter, recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Pyridine (1.1 eq) |
| Reaction Time | 16 hr |
| Yield | 75% |
Purification and Characterization
Recrystallization
Procedure : Dissolve crude product in hot ethanol (75°C), add activated charcoal, filter, and cool to 4°C.
Purity Data :
| Method | Result |
|---|---|
| HPLC | 99.2% |
| ¹H NMR | Consistent with structure |
Optimization Challenges and Solutions
- Byproduct Formation : Parasitic peaks in NMR due to incomplete ammonification; resolved by strict temperature control (≤5°C).
- Low Coupling Yield : Increased pyridine equivalency (1.1 eq) improved yield from 46% to 75%.
- Solvent Selection : Sabinene reduced reaction time by 50% compared to DMF under microwave conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Dichlorobenzene
The 2,4-dichloro-5-methylbenzene moiety undergoes selective substitution reactions due to electron-withdrawing effects of the sulfonamide group.
-
Mechanistic Insight : The para position is more reactive due to steric hindrance at the ortho position from the methyl group .
-
Biological Relevance : Para-substituted derivatives show enhanced carbonic anhydrase IX (CAIX) inhibition (Kd = 0.12 nM) .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in hydrogen bonding and acid-base reactions.
Thiazolo[5,4-b]pyridine Ring Modifications
The thiazole ring exhibits electrophilic substitution and metal-catalyzed cross-coupling reactivity.
Electrophilic Substitution
| Position | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| C5 of pyridine | Bromine (Br₂) | 5-Bromo-thiazolopyridine | DMF, NBS, RT, 2 hrs | 85% |
Suzuki Coupling
| Catalyst System | Substrate | Product | Yield | Selectivity |
|---|---|---|---|---|
| PdCl₂/CuI/TBAB | Aryl boronic acids | Biaryl-thiazolopyridine hybrids | 60–75% | Moderate |
Biological Interactions
The compound’s reactivity in biological systems is linked to enzyme inhibition:
Synthetic Challenges and Optimization
-
Regioselectivity : Competing reactions at dichlorobenzene and thiazole rings require careful control of stoichiometry .
-
Purification : Chromatography (e.g., reverse-phase HPLC) is critical due to by-products like disubstituted derivatives .
-
Catalyst Systems : Palladium-based catalysts improve yields in cross-couplings but face selectivity issues with polyaromatic substrates .
Comparative Reactivity Table
Scientific Research Applications
The biological activity of 2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways associated with various diseases. Notable activities include:
-
Antimicrobial Activity :
- Exhibits significant inhibitory effects against a range of bacterial strains.
- Mechanism includes disruption of bacterial cell wall synthesis.
-
Anticancer Properties :
- Targets cancer cell proliferation through apoptosis induction.
- Inhibits key signaling pathways involved in tumor growth.
-
Neuroprotective Effects :
- Inhibits acetylcholinesterase (AChE), potentially enhancing cholinergic signaling.
- Shows promise in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Efficacy
Recent studies have demonstrated the compound's potent antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
A study by Desai et al. (2016) highlighted that derivatives similar to this compound showed a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin.
Anticancer Activity
In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest its potential as a novel anticancer agent, targeting specific molecular pathways critical for cancer cell survival.
Neuroprotective Activity
The compound's AChE inhibitory activity was tested, yielding an IC50 value of 2.7 µM, indicating strong potential for treating neurodegenerative diseases. In preclinical models for Alzheimer's disease, administration of this compound improved cognitive functions and reduced levels of AChE activity compared to control groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other similar compounds that contain thiazole, sulfonamide, or chloro groups. Some similar compounds include:
Thiazole derivatives: : These compounds are known for their antibacterial, antifungal, and anti-inflammatory properties.
Sulfonamide derivatives: : These compounds are commonly used in pharmaceuticals for their antibacterial activity.
Chloro-substituted compounds: : These compounds are often used in organic synthesis and material science.
The uniqueness of 2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
2,4-Dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activity. This article reviews the biological properties, including antibacterial and antifungal activities, of this compound and its derivatives, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 464.4 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of thiazole derivatives, including those similar to this compound:
- In Vitro Studies : Compounds with thiazole structures have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. For instance, a study reported that synthesized thiazole derivatives exhibited effective inhibition at concentrations as low as 1 µg/mL using the cup plate method .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription. Compounds targeting these enzymes demonstrate selectivity towards bacterial isoforms without affecting human topoisomerase II .
Antifungal Activity
The antifungal properties of thiazole derivatives are also noteworthy:
- Broad-Spectrum Efficacy : Similar compounds have shown broad-spectrum antifungal activity against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.03 to 0.5 µg/mL .
- Structural Considerations : The presence of thiazole rings in these compounds contributes to their antifungal efficacy, likely due to their ability to disrupt fungal cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole and sulfonamide groups significantly influence biological activity:
- Sulfonamide Functionality : The sulfonamide group is critical for enhancing the inhibitory activity against various enzymes, including c-KIT, which is relevant in cancer therapy .
- Substituent Effects : Substituents on the aromatic rings can enhance or diminish activity; for example, the introduction of halogens or alkyl groups has been shown to modulate potency significantly .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- c-KIT Inhibitors : A derivative was synthesized that showed promising anti-proliferative activity against imatinib-resistant gastrointestinal stromal tumors (GISTs), highlighting its potential in cancer treatment .
- Antimicrobial Potency : Another study reported that thiazole derivatives exhibited greater antibacterial potency than traditional antibiotics like ampicillin and streptomycin against various bacterial strains .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : The thiazolo[5,4-b]pyridine moiety is synthesized via cyclization reactions, often starting from halogenated pyridine derivatives and thiol-containing precursors .
Sulfonamide Coupling : A sulfonyl chloride intermediate (e.g., 2,4-dichloro-5-methylbenzenesulfonyl chloride) is reacted with the amino-substituted thiazolo-pyridine-phenyl intermediate in anhydrous pyridine. The reaction is stirred at room temperature for 5–6 hours, followed by acidification and purification via flash chromatography .
Purification : Final purification may involve recrystallization or preparative HPLC to achieve >95% purity.
(Advanced) How can researchers optimize reaction yield and purity during the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Use dry pyridine or DMF to stabilize reactive intermediates and minimize side reactions .
- Stoichiometric Control : Maintain a 1.1:1 molar ratio of sulfonyl chloride to amine intermediate to ensure complete coupling .
- Temperature Modulation : Lower temperatures (0–5°C) during coupling reduce byproduct formation, while reflux conditions (80–100°C) enhance cyclization efficiency .
- Chromatographic Techniques : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to resolve structurally similar impurities .
(Basic) What analytical techniques are essential for characterizing this benzenesulfonamide derivative?
Answer:
Critical techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of dichloro and methyl substituents, while HSQC and HMBC verify thiazolo-pyridine connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 463.02) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients .
(Advanced) What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer)?
Answer:
To address discrepancies:
Target-Specific Assays : Conduct enzyme inhibition studies (e.g., SphK1 kinase or bacterial PPTase) under standardized conditions (pH 7.4, 37°C) to isolate mechanisms .
Cellular Context : Compare activity across cell lines (e.g., Gram-positive bacteria vs. HeLa cancer cells) to assess selectivity .
Structural Analysis : Use X-ray crystallography or docking simulations to identify binding interactions with divergent targets (e.g., bacterial vs. human enzymes) .
(Basic) What safety precautions are necessary when handling thiazolo[5,4-b]pyridine intermediates?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile pyridine or HCl vapors .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
(Advanced) How can computational chemistry predict the binding affinity of this compound to target enzymes?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with bacterial PPTase, identifying key hydrogen bonds with Arg128 and hydrophobic contacts with Phe234 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the sulfonamide-enzyme complex in aqueous environments .
- QSAR Models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values across enzyme targets .
(Advanced) How do substituent variations (e.g., chloro vs. methyl groups) influence the compound’s bioactivity?
Answer:
- Electron-Withdrawing Groups : The 2,4-dichloro motif enhances electrophilicity, improving binding to bacterial PPTase’s catalytic cysteine .
- Steric Effects : The 5-methyl group optimizes van der Waals interactions with hydrophobic enzyme pockets, as shown in SAR studies of analogous benzenesulfonamides .
- Thiazolo-Pyridine Role : The fused heterocycle increases π-stacking with aromatic residues in kinase active sites, as demonstrated in SphK1 inhibition assays .
(Basic) What in vitro assays are recommended for preliminary evaluation of antibacterial activity?
Answer:
- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Enzyme Inhibition : Measure PPTase activity via malachite green assay, monitoring phosphate release .
(Advanced) How can researchers validate target engagement in cellular environments?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and quantify PPTase stability after heating (37–65°C) .
- Click Chemistry Probes : Synthesize an alkyne-tagged derivative for pull-down assays coupled with LC-MS/MS to identify bound proteins .
(Basic) What stability studies are critical for ensuring compound integrity in biological assays?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hours; analyze degradation via HPLC .
- Light Sensitivity : Store solutions in amber vials under argon to prevent photodegradation of the thiazolo-pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
